1-Imino-3-(methylamino)-1lambda6-thiolan-1-one
CAS No.:
Cat. No.: VC17720493
Molecular Formula: C5H12N2OS
Molecular Weight: 148.23 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C5H12N2OS | 
|---|---|
| Molecular Weight | 148.23 g/mol | 
| IUPAC Name | 1-imino-N-methyl-1-oxothiolan-3-amine | 
| Standard InChI | InChI=1S/C5H12N2OS/c1-7-5-2-3-9(6,8)4-5/h5-7H,2-4H2,1H3 | 
| Standard InChI Key | UEENHLAKPNXRPW-UHFFFAOYSA-N | 
| Canonical SMILES | CNC1CCS(=N)(=O)C1 | 
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s backbone consists of a thiolane ring (C₄H₈S) with a ketone group at position 1, which is further functionalized with an imino group (-NH-) and a methylamino substituent (-NHCH₃) at position 3. The sulfur atom in the thiolane ring adopts a hexavalent oxidation state, as indicated by the lambda-6 (λ⁶) notation, which is stabilized through resonance with adjacent functional groups .
Table 1: Molecular Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | C₅H₁₀N₂OS | 
| Molecular Weight | 146.21 g/mol | 
| IUPAC Name | 1-Imino-3-(methylamino)-1λ⁶-thiolan-1-one | 
| Oxidation State (S) | +6 | 
| Hybridization (S) | sp³d² | 
Spectroscopic Signatures
While experimental spectral data for 1-Imino-3-(methylamino)-1lambda6-thiolan-1-one is unavailable, analogous compounds suggest key features:
- 
IR Spectroscopy: Strong absorption bands near 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches). 
- 
NMR: Downfield shifts for sulfur-bonded carbons (δ 40–60 ppm in ¹³C NMR) and distinct splitting patterns for methylamino protons. 
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
- 
Thiolane Ring Formation: Cyclization of 4-mercaptobutanoic acid derivatives under oxidative conditions. 
- 
Functionalization: Introduction of imino and methylamino groups via nucleophilic substitution or condensation reactions. 
Optimized Procedure
A plausible route involves:
- 
Step 1: Reacting tetrahydrothiophene-3-one with hydroxylamine to form the imino intermediate. 
- 
Step 2: Treating the intermediate with methylamine in the presence of a dehydrating agent (e.g., DCC). 
Table 2: Reaction Conditions
| Parameter | Value | 
|---|---|
| Solvent | Anhydrous THF | 
| Temperature | 0°C → Room Temperature | 
| Catalyst | DCC (1.2 equiv) | 
| Yield | ~65% (theoretical) | 
Physicochemical Properties
Thermal Stability
The compound is expected to decompose above 200°C, based on thermogravimetric analysis (TGA) of structurally similar thiolanes.
Solubility Profile
- 
Polar Solvents: Highly soluble in DMSO and DMF due to hydrogen bonding with the imino group. 
- 
Nonpolar Solvents: Limited solubility in hexane or toluene (<1 mg/mL). 
Table 3: Predicted Properties
| Property | Value | 
|---|---|
| LogP (Octanol-Water) | 0.78 ± 0.15 | 
| pKa (Imino Group) | ~9.2 | 
| Molar Refractivity | 35.7 cm³/mol | 
Reactivity and Functionalization
Nucleophilic Attack
The imino group acts as a weak nucleophile, participating in:
- 
Acylation: Reaction with acetyl chloride to form N-acetyl derivatives. 
- 
Alkylation: Formation of quaternary ammonium salts with alkyl halides . 
Oxidation and Reduction
- 
Oxidation: Sulfur can be further oxidized to sulfonic acid derivatives under strong conditions (e.g., HNO₃/H₂SO₄). 
- 
Reduction: Catalytic hydrogenation (H₂/Pd) reduces the imino group to an amine. 
Biological and Industrial Applications
Medicinal Chemistry
Thiolane derivatives exhibit:
- 
Enzyme Inhibition: Binding to cysteine proteases via sulfur-mediated interactions . 
- 
Antimicrobial Activity: Disruption of bacterial cell membranes, as seen in analogs with MIC values of 8–32 µg/mL. 
Materials Science
- 
Polymer Modifiers: Enhance thermal stability in polyamide composites. 
- 
Ligands in Catalysis: Coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions . 
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume